molecular formula C12H25NO3 B14698194 [2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate CAS No. 25384-47-8

[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate

Cat. No.: B14698194
CAS No.: 25384-47-8
M. Wt: 231.33 g/mol
InChI Key: VBLCEXPSCQTKLT-UHFFFAOYSA-N
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Description

[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate is a carbamate derivative utilized in scientific research and development, particularly as a key synthetic intermediate. Compounds with this structural motif are frequently employed in medicinal chemistry for the synthesis of more complex molecules, such as protease inhibitors . The carbamate functional group is known for its stability and ability to participate in hydrogen bonding, which can be instrumental in modulating the biological activity and pharmacokinetic properties of target molecules. As a building block, this compound can be used in organic synthesis to introduce specific functional groups or to create molecular diversity in compound libraries for screening. Its structure, featuring both a hydroxymethyl group and a carbamate linkage, offers multiple sites for further chemical modification, including oxidation, reduction, and nucleophilic substitution reactions . Researchers value this compound for its potential in exploring structure-activity relationships and developing novel bioactive agents. This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or any other personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

CAS No.

25384-47-8

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate

InChI

InChI=1S/C12H25NO3/c1-6-10(4)12(5,7-14)8-16-11(15)13-9(2)3/h9-10,14H,6-8H2,1-5H3,(H,13,15)

InChI Key

VBLCEXPSCQTKLT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(CO)COC(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2,3-dimethylpentanol with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate ester bond. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of [2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and consistency. The final product is then purified using techniques such as distillation or crystallization to remove any impurities and ensure the desired quality.

Chemical Reactions Analysis

Types of Reactions

[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbamate ester can be reduced to form the corresponding amine and alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines are used in the presence of a base to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted carbamate esters.

Scientific Research Applications

[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug formulation.

    Industry: Utilized in the production of agrochemicals and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of [2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pentyl Backbone

a) [2-(Carbamoyloxymethyl)-2-methylpentyl] N-Propan-2-ylcarbamate (Ref: 1050)
  • Key Difference : The hydroxymethyl (-CH2OH) group in the target compound is replaced by a carbamoyloxymethyl (-CH2OCONH2) group.
  • This modification may also affect metabolic stability, as carbamates are prone to enzymatic hydrolysis .
b) [2-(Hydroxymethyl)-2-methylpentyl] N,N-Dimethylcarbamate (CAS 29285-54-9)
  • Key Difference : The isopropylamine (N-propan-2-yl) group is replaced by a dimethylamine (N,N-dimethyl) group.
  • Implications : The dimethylamine moiety reduces steric bulk and eliminates the chiral center present in the isopropyl group. This could enhance membrane permeability but reduce target specificity due to diminished stereochemical interactions .

Backbone and Functional Group Modifications

a) [2-(Ethylcarbamoyloxymethyl)-2-methylpentyl] N,N-Dimethylcarbamate (CAS 25648-96-8)
  • Key Features : Combines an ethylcarbamoyloxymethyl substituent with a dimethylcarbamate group.
  • Comparison : The ethylcarbamoyloxy group introduces a longer alkyl chain than the hydroxymethyl group, increasing lipophilicity (logP ~1.5 higher estimated). This may enhance central nervous system penetration but reduce aqueous solubility .
b) 1,4-Dimethylpentyl Propylphosphonofluoridate (CAS 627-59-8)
  • Key Difference: Replaces the carbamate group with a phosphonofluoridate ester.
  • Implications: Phosphonofluoridates are potent acetylcholinesterase inhibitors (e.g., nerve agents), whereas carbamates typically act as reversible inhibitors. The pentyl backbone’s 1,4-dimethyl substitution in this compound contrasts with the 2,3-dimethyl pattern in the target molecule, suggesting divergent conformational preferences .

Data Table: Structural and Functional Comparisons

Compound Name Substituents (Position) Carbamate Group Key Properties/Effects
Target Compound 2-(Hydroxymethyl), 2,3-dimethyl N-propan-2-yl Moderate polarity; chiral center
[2-(Carbamoyloxymethyl)...] (Ref: 1050) 2-(Carbamoyloxymethyl), 2-methyl N-propan-2-yl Higher metabolic liability
CAS 29285-54-9 2-(Hydroxymethyl), 2-methyl N,N-dimethyl Increased lipophilicity
CAS 25648-96-8 2-(Ethylcarbamoyloxymethyl) N,N-dimethyl Enhanced CNS penetration potential
1,4-Dimethylpentyl Propylphosphonofluoridate 1,4-dimethyl Phosphonofluoridate Irreversible enzyme inhibition

Research Findings and Implications

  • Metabolic Stability : Carbamates with hydroxymethyl groups (e.g., target compound) may exhibit slower hydrolysis than those with carbamoyloxymethyl groups due to reduced steric hindrance around the ester bond .
  • Neuroactivity : The isopropylamine group in the target compound could confer selectivity toward certain cholinesterase isoforms compared to dimethylcarbamates, as seen in analogues like rivastigmine .
  • Toxicity Profile: Phosphonofluoridate analogues (e.g., CAS 627-59-8) demonstrate irreversible toxicity, whereas carbamates like the target compound are generally less persistent in biological systems .

Biological Activity

[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate, also known as Nisobamate, is a carbamate derivative that has garnered attention for its potential biological activities. Despite its limited commercial availability, research indicates that this compound may have significant pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : [2-(carbamoyloxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate
  • Molecular Formula : C13H26N2O4
  • Molar Mass : 274.36 g/mol
  • CAS Number : 25269-04-9
  • Appearance : Solid powder
  • Solubility : Soluble in DMSO

Biological Activity

Nisobamate has been studied for various biological activities, particularly its potential as an antiproliferative agent. Here are some findings from recent studies:

Antiproliferative Effects

Research has shown that compounds similar to Nisobamate exhibit significant antiproliferative effects on mammalian cells. For instance, benzopsoralens with hydroxymethyl groups have demonstrated the ability to inhibit topoisomerase II, leading to reduced cell proliferation. This mechanism suggests that Nisobamate may also possess similar properties due to its structural similarities to these compounds .

The biological activity of Nisobamate appears to be linked to its ability to interact with cellular enzymes involved in DNA replication and repair. The inhibition of topoisomerase II can lead to DNA damage and subsequently trigger apoptosis in cancer cells. This mechanism is critical for the development of anticancer therapies .

Case Studies and Research Findings

Several studies have explored the biological effects of carbamate derivatives. Below is a summary table highlighting key findings related to Nisobamate and similar compounds.

Study ReferenceCompound StudiedBiological ActivityKey Findings
NisobamateAntiproliferativePotential inhibitor of cell proliferation via topoisomerase II inhibition.
HydroxymethylbenzopsoralenAntiproliferativeInduces apoptosis in mammalian cells; effective under UVA activation.
BenzopsoralensAntitumor activityExhibits low mutagenic activity; promising for PUVA photochemotherapy.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for Nisobamate is limited due to its lack of commercial use, related compounds have shown favorable profiles in terms of absorption, distribution, metabolism, and excretion (ADME). Toxicological assessments indicate low mutagenic potential and minimal phototoxicity, making it a candidate for further development in therapeutic applications .

Q & A

Basic: How can researchers optimize the synthesis of [2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate?

Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

  • Catalyst selection : Use nucleophilic catalysts (e.g., DMAP) to enhance carbamate bond formation efficiency .
  • Temperature control : Conduct reactions at 60–80°C to balance reaction rate and byproduct minimization .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Characterization : Validate product identity via 13C^{13}\text{C} NMR (e.g., carbonyl carbons at 155–160 ppm) and FT-IR (N-H stretch ~3350 cm1^{-1}) .

Basic: What methods are recommended for confirming the stereochemical configuration of this compound?

Answer:

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve stereochemistry unambiguously .
  • Chiral HPLC : Pair with a Chiralpak AD-H column (hexane/isopropanol mobile phase) to separate enantiomers and assign configurations .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) for chiral centers .

Basic: How should researchers address solubility challenges in biological assays?

Answer:

  • Solvent screening : Test DMSO, PEG-400, or cyclodextrin-based solutions for aqueous compatibility .
  • Prodrug strategies : Modify the hydroxymethyl group to phosphate esters for enhanced hydrophilicity .
  • Critical micelle concentration (CMC) studies : Use dynamic light scattering to assess self-assembly behavior in aqueous media .

Advanced: How can computational modeling predict metabolic degradation pathways?

Answer:

  • Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., carbamate bonds) .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .
  • In silico metabolism tools : Employ MetaSite or GLORY to predict phase I/II metabolites .

Advanced: What experimental designs resolve contradictions in structure-activity relationship (SAR) data?

Answer:

  • Free-Wilson analysis : Decouple substituent effects by synthesizing analogs with systematic modifications (e.g., methyl → ethyl groups) .
  • 3D-QSAR : Build CoMFA or CoMSIA models using crystallographic data and bioactivity profiles .
  • Statistical validation : Apply bootstrapping or cross-validation to ensure model robustness .

Advanced: How to differentiate oxidative vs. hydrolytic degradation mechanisms?

Answer:

  • Stability studies : Expose the compound to H2_2O2_2 (oxidative) vs. pH-adjusted buffers (hydrolytic) and monitor degradation via HPLC-MS .
  • Isotopic labeling : Use 18O^{18}\text{O}-H2_2O to trace hydrolytic cleavage of the carbamate group .
  • Radical scavengers : Add BHT to reaction mixtures; reduced degradation indicates oxidative pathways .

Safety & Handling: What protocols mitigate risks during handling?

Answer:

  • PPE : Use flame-retardant lab coats, nitrile gloves, and FFP3 respirators for powder handling .
  • Spill management : Neutralize spills with activated carbon and 10% acetic acid before disposal .
  • First aid : For skin contact, rinse with 15% PEG-400 solution followed by copious water .

Data Reproducibility: What steps ensure consistency in kinetic studies?

Answer:

  • Strict temperature control : Use jacketed reactors with ±0.1°C accuracy .
  • In-line monitoring : Employ ReactIR or HPLC autosamplers for real-time reaction profiling .
  • Reference standards : Include internal controls (e.g., benzamide derivatives) in each assay .

Advanced: How to design enantioselective synthetic routes?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts for asymmetric induction .
  • Enzymatic resolution : Screen lipases (e.g., CAL-B) for kinetic resolution of racemic mixtures .
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

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